

A Comparative Guide to the Kinetic Studies of 4-Bromopyrimidine Reactions

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Compound of Interest

Compound Name: 4-Bromopyrimidine

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This guide provides an objective comparison of the reaction kinetics of **4-bromopyrimidine** in two key reaction types: Nucleophilic Aromatic Substitution (S_NAr) and Suzuki-Miyaura cross-coupling. Due to the limited availability of direct kinetic data for **4-bromopyrimidine**, this guide leverages data from closely related analogues to provide insights into its reactivity. Detailed experimental protocols for kinetic analyses are also presented to support further research.

Comparative Kinetic Data

The following tables summarize quantitative data for reactions involving **4-bromopyrimidine** analogues. These comparisons are intended to provide a relative understanding of reaction rates.

Table 1: Nucleophilic Aromatic Substitution (S_NAr) - Second-Order Rate Constants

Direct kinetic data for **4-bromopyrimidine** in S_NAr reactions is not readily available in the surveyed literature. However, data from analogous compounds such as 2-chloropyrimidine and 2-substituted N-methylpyridinium ions can provide valuable insights. Generally, the reactivity of halopyrimidines and halopyridines in S_NAr follows the order F > Cl > Br > I, which is attributed to the high electronegativity of fluorine polarizing the C-X bond for nucleophilic attack.^[1] The 4-position of the pyrimidine ring is generally more reactive than the 2-position due to greater stabilization of the Meisenheimer intermediate.^{[2][3]}

Substrate	Nucleophile	Solvent	Temperature (°C)	Second-Order Rate Constant (k_2) ($M^{-1}s^{-1}$)	Reference
2-Chloropyrimidine	Hydroxide	100% Ethanol	50	96.4×10^{-4}	[4]
2-Chloropyrimidine	Hydroxide	30% Aqueous Ethanol	40	7.7×10^{-4}	[4]
2-Bromo-N-methylpyridinium ion	Piperidine	Methanol	-	F ~ Cl ~ Br ~ I (relative rate)	[5][6]
4-Cyano-N-methylpyridinium ion	Piperidine	Methanol	-	> 2-Halo-N-methylpyridinium ions	[5][6]

Note: The data for 2-chloropyrimidine suggests that the reaction is faster in a less protic solvent. The reactivity trend for N-methylpyridinium ions indicates that for heavier halogens, the differences in leaving group ability are minimal in this specific system, with the reaction being more sensitive to the electronic effects of other substituents (e.g., cyano group).

Table 2: Suzuki-Miyaura Cross-Coupling - Turnover Frequency (TOF)

Kinetic data for the Suzuki-Miyaura coupling of **4-bromopyrimidine** is also scarce. The following data for other heteroaryl bromides provides a comparative context for catalytic efficiency. The turnover frequency (TOF) is a measure of the number of moles of product formed per mole of catalyst per unit time.

Heteroaryl Iodide	Boronic Acid	Catalyst	Solvent	Temperature (°C)	TOF (h ⁻¹)	Reference
4-Bromonitrobenzene	Phenylboronic acid	Pd-poly(AA) hybrid	Water	90	~2000	[7]
4-Bromonitrobenzene	Phenylboronic acid	Pd-poly(AA) hybrid	Toluene-Water	-	3136	[7]
Generic Heteroaryl Bromides	Heteroaryl boronic acids	Pd-poly(AA) hybrid	Isopropyl alcohol	90	500–850	[7]

Note: The TOF values indicate that the efficiency of the Suzuki-Miyaura coupling is highly dependent on the substrate, solvent, and catalytic system.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of kinetic studies.

Protocol 1: Kinetic Analysis of S_NAr Reaction by UV-Vis Spectrophotometry

This protocol describes a general method for determining the rate of a nucleophilic aromatic substitution reaction between a halopyrimidine and an amine nucleophile using UV-Vis spectroscopy.

Materials:

- **4-Bromopyrimidine**
- Amine nucleophile (e.g., piperidine, morpholine)
- Anhydrous solvent (e.g., acetonitrile, dioxane)
- UV-Vis spectrophotometer with a temperature-controlled cuvette holder

- Quartz cuvettes (1 cm path length)
- Syringes and needles

Procedure:

- Preparation of Stock Solutions: Prepare stock solutions of **4-bromopyrimidine** and the amine nucleophile in the chosen anhydrous solvent of known concentrations.
- Determination of λ_{max} : Record the UV-Vis spectra of the starting materials and the expected product to identify a wavelength (λ_{max}) where the product has significant absorbance and the starting materials have minimal absorbance.[8]
- Kinetic Run:
 - Equilibrate the UV-Vis spectrophotometer's cuvette holder to the desired reaction temperature.
 - In a quartz cuvette, place a known volume of the **4-bromopyrimidine** stock solution and dilute with the solvent.
 - Initiate the reaction by injecting a known volume of the amine nucleophile stock solution into the cuvette. The concentration of the amine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.
 - Immediately start monitoring the absorbance at the predetermined λ_{max} over time.
- Data Analysis:
 - The pseudo-first-order rate constant (k_{obs}) can be determined by fitting the absorbance vs. time data to a first-order exponential equation.
 - The second-order rate constant (k_2) is then calculated by dividing k_{obs} by the concentration of the amine nucleophile in excess ($k_2 = k_{\text{obs}} / [\text{Amine}]$).

Protocol 2: Kinetic Analysis of Suzuki-Miyaura Coupling by GC or HPLC

This protocol outlines a method for monitoring the progress of a Suzuki-Miyaura coupling reaction to determine its kinetics.

Materials:

- **4-Bromopyrimidine**
- Arylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3 , K_3PO_4)
- Solvent (e.g., 1,4-dioxane, toluene, water)
- Internal standard (a compound not involved in the reaction)
- Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)
- Reaction vessel (e.g., Schlenk tube)
- Syringes and needles

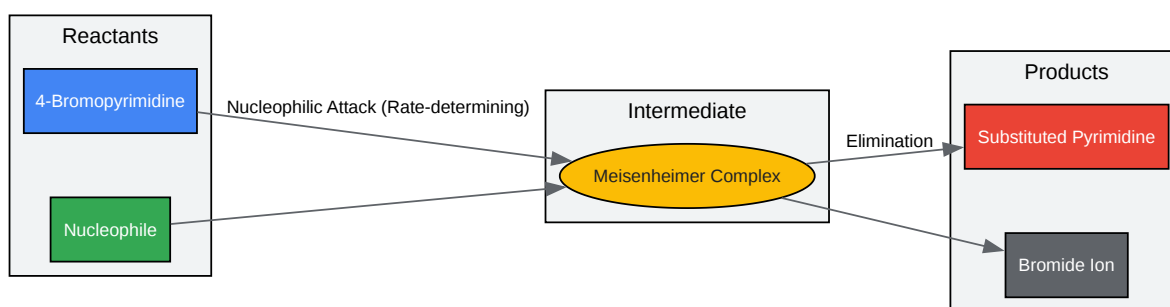
Procedure:

- **Reaction Setup:** In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine **4-bromopyrimidine**, the arylboronic acid, the base, the solvent, and a known amount of an internal standard.
- **Initiation and Sampling:** Add the palladium catalyst to the reaction mixture to initiate the reaction. At timed intervals, withdraw aliquots of the reaction mixture using a syringe.
- **Quenching:** Immediately quench each aliquot by adding it to a vial containing a suitable quenching agent (e.g., a cold solution of water or a dilute acid) to stop the reaction.
- **Sample Preparation:** Extract the quenched aliquot with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and prepared for analysis by GC or HPLC.

- Analysis: Inject the prepared samples into the GC or HPLC. The concentration of the product and remaining **4-bromopyrimidine** at each time point can be determined by comparing their peak areas to that of the internal standard.
- Data Analysis: Plot the concentration of the product or the reactant as a function of time. The initial reaction rate can be determined from the slope of this curve. By performing a series of experiments with varying concentrations of reactants and catalyst, the order of the reaction with respect to each component and the rate constant can be determined.

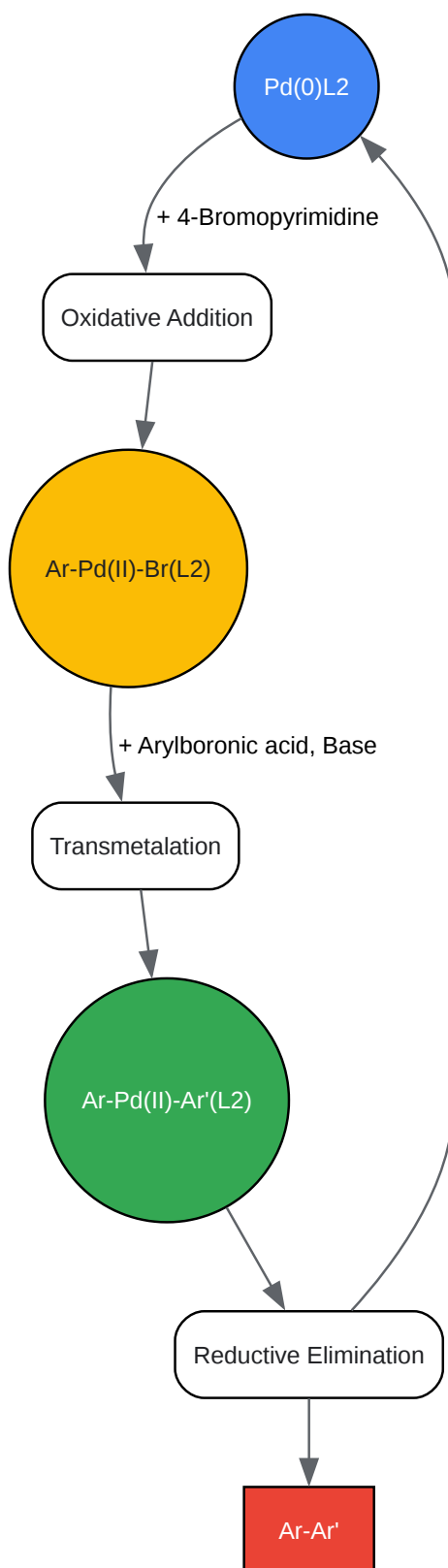
Visualizations

Signaling Pathways and Experimental Workflows



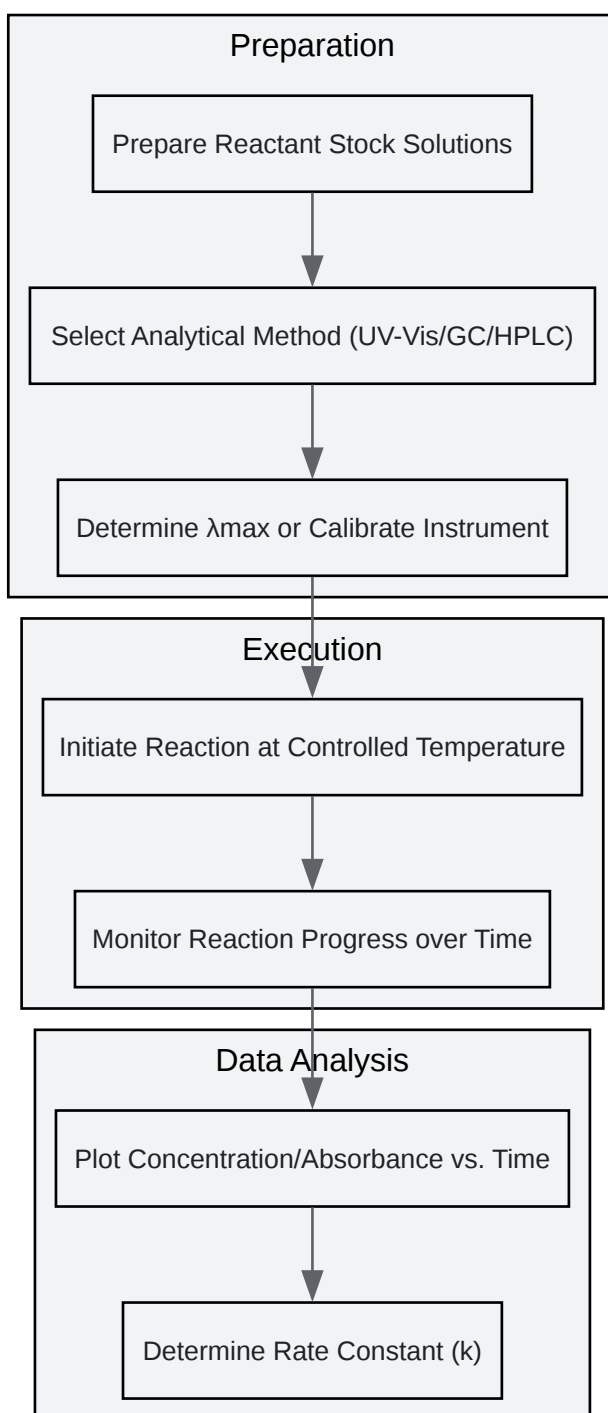
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Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on **4-Bromopyrimidine**.



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Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.



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Caption: General Experimental Workflow for Kinetic Studies.

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